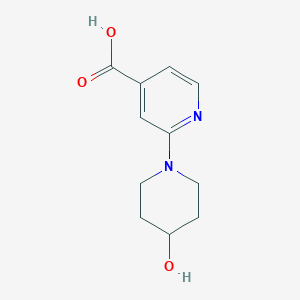

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is a white solid and is widely used in the pharmaceutical industry .

Molecular Structure Analysis

The molecular formula of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid is C11H14N2O3 . The InChI code is 1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid include a molecular weight of 222.24 , a predicted density of 1.4±0.1 g/cm3 , a predicted boiling point of 541.6±50.0 °C at 760 mmHg , and a predicted flash point of 281.4±30.1 °C .Wissenschaftliche Forschungsanwendungen

Synthesis of Arylthiadiazole H3 Antagonists

This compound serves as a reactant in the synthesis of arylthiadiazole H3 antagonists, which are explored for their potential therapeutic effects in treating central nervous system disorders .

Development of Water-Soluble N-Mustards

It is used in creating water-soluble N-mustards, which are a class of anticancer agents. These compounds are designed to be more soluble and thus potentially more effective in therapeutic applications .

Antitubercular Drug Synthesis

The compound is involved in the synthesis of antitubercular drugs, contributing to the fight against tuberculosis by providing new avenues for medication development .

Vasopressin1b Receptor Antagonists

It plays a role in the creation of vasopressin1b receptor antagonists, which have implications in treating conditions like depression and anxiety .

MDR Modulators

This chemical is utilized in the synthesis of MDR (multidrug resistance) modulators, which can help overcome drug resistance in cancer treatment .

Selective Norepinephrine Transporter Inhibitors

It acts as a precursor in the development of selective norepinephrine transporter inhibitors, which are investigated for their potential use in treating attention-deficit/hyperactivity disorder (ADHD) and other related conditions .

Medicinal Chemistry Reagent

As a medicinal chemistry reagent, this compound is used broadly across various research applications to develop new therapeutic agents .

Material Synthesis

Isonicotinamide, an isomer of this compound, is used for material synthesis due to its solubility properties, indicating potential industrial applications beyond pharmaceuticals .

Each application represents a unique field where 2-(4-Hydroxy-1-piperidinyl)isonicotinic acid plays a crucial role. The compound’s versatility showcases its importance in advancing scientific research and developing new treatments and technologies.

For further details on each application, including peer-reviewed papers and technical documents, you can refer to the provided references.

MilliporeSigma - 4-Piperidinopiperidine Wikipedia - Isonicotinamide

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(4-hydroxypiperidin-1-yl)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c14-9-2-5-13(6-3-9)10-7-8(11(15)16)1-4-12-10/h1,4,7,9,14H,2-3,5-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEEDHDRNTSZWCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC=CC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60626361 |

Source

|

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Hydroxy-1-piperidinyl)isonicotinic acid | |

CAS RN |

167641-00-1 |

Source

|

| Record name | 2-(4-Hydroxypiperidin-1-yl)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60626361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-chlorophenyl)carbamoyl]acetamide](/img/structure/B177048.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)